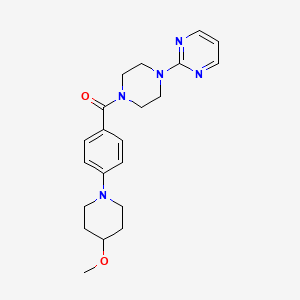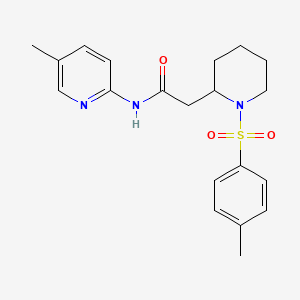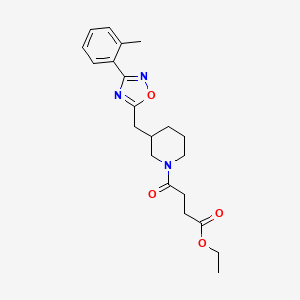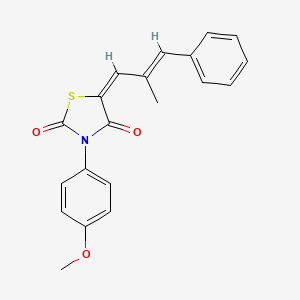
Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)propanoate, also known as EPPS, is a chemical compound that has been widely used in scientific research. EPPS is a sulfonate ester that has been shown to have a variety of biological effects, including the ability to act as a buffer in biological systems.
Applications De Recherche Scientifique
Biodegradation and Environmental Fate
Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)propanoate's relevance in biodegradation and environmental fate has been explored. Microorganisms in soil and groundwater can aerobically degrade similar compounds, like ethyl tert-butyl ether (ETBE), using them as carbon and energy sources or via cometabolism. This process involves hydroxylation by a monooxygenase enzyme, leading to various intermediates. The presence of genes like ethB, encoding a cytochrome P450 monooxygenase, and alkB-encoding alkane hydroxylases, facilitate the transformation of such compounds. However, the activity and specificity towards specific compounds like ETBE are not fully characterized, and the potential for anaerobic biodegradation is not well established (Thornton et al., 2020).
Synthesis and Pharmaceutical Impurities
The compound has been linked to the synthesis of pharmaceuticals like omeprazole and impurities in proton pump inhibitors. Novel methods for the synthesis of such drugs are crucial for the pharmaceutical industry. The process involves the formation of intermediates like sulfone N-oxide and coupling with Grignard reagents. These novel synthetic processes are short and simple, leading to the expected yield and allowing the synthesized impurities to be used as standard impurities for further studies (Saini et al., 2019).
Biological Activity and Toxicity
The compound's structural similarities to other chemicals used in gasoline, like ethyl tertiary-butyl ether (ETBE), suggest a potential for human exposure and related toxicological effects. Inhalation is a likely mode of exposure, and the biotransformation process results in metabolites like tertiary-butyl alcohol (TBA) and acetaldehyde. Understanding the biological activity and toxicity, especially related to the kidney and liver, is crucial for assessing the potential health impact of exposure to such compounds (Mcgregor, 2007).
Propriétés
IUPAC Name |
ethyl 2-(5-methoxy-2-pyridin-2-ylpyrimidin-4-yl)sulfanylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-4-21-15(19)10(2)22-14-12(20-3)9-17-13(18-14)11-7-5-6-8-16-11/h5-10H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIKNMFADQPIFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC(=NC=C1OC)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2374989.png)
![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene](/img/no-structure.png)

![3-(Triazol-1-yl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2374993.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]-2,2-difluoroacetic acid](/img/structure/B2374994.png)
![butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2374995.png)


![2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol](/img/structure/B2374999.png)
![N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B2375000.png)

![N-(1-cyanocyclohexyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2375008.png)
